molecular formula C21H32O B073113 Pregn-4-en-3-one CAS No. 1232-18-4

Pregn-4-en-3-one

Cat. No.: B073113
CAS No.: 1232-18-4
M. Wt: 300.5 g/mol
InChI Key: AYGFEWYXKDFVIQ-NWSAAYAGSA-N
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Description

Pregn-4-en-3-one is a steroidal compound with the molecular formula C21H32O2. It is a derivative of progesterone and is known for its significant role in various biological processes. This compound is also referred to as 20-hydroxy-pregn-4-en-3-one and is involved in the metabolism of progesterone .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pregn-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is frequently used for the reduction of carbonyl groups.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of pregn-4-en-3-one involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for membrane progesterone receptors and influences the expression of various cytokines, such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and transforming growth factor-beta (TGFβ) . These interactions play a crucial role in its immunomodulatory and neuroprotective effects.

Comparison with Similar Compounds

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h13-14,17-19H,4-12H2,1-3H3/t14-,17-,18-,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGFEWYXKDFVIQ-NWSAAYAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447817
Record name pregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232-18-4
Record name pregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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